1-Bromo-2,4-bis(bromomethyl)benzene
Overview
Description
1-Bromo-2,4-bis(bromomethyl)benzene is an organic compound with the molecular formula C8H7Br3 It is a derivative of benzene, where the benzene ring is substituted with one bromine atom and two bromomethyl groups at the 1, 2, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-bis(bromomethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the bromination of 2,4-dimethylbenzene (xylene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through electrophilic aromatic substitution, where the methyl groups are brominated to form bromomethyl groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4-bis(bromomethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of new functionalized compounds.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) in dimethyl sulfoxide (DMSO) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Major Products:
Nucleophilic Substitution: Formation of azides, alcohols, or thiols.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 2,4-dimethylbenzene.
Scientific Research Applications
1-Bromo-2,4-bis(bromomethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and polymers.
Material Science: The compound is used in the preparation of functional materials with specific properties, such as flame retardants and cross-linking agents.
Medicinal Chemistry: It is utilized in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: The compound can be used to study the effects of brominated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-bis(bromomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1,2-Bis(bromomethyl)benzene: Similar structure but with bromomethyl groups at the 1 and 2 positions.
1,4-Bis(bromomethyl)benzene: Similar structure but with bromomethyl groups at the 1 and 4 positions.
Bromobenzene: A simpler structure with only one bromine atom attached to the benzene ring.
Uniqueness: 1-Bromo-2,4-bis(bromomethyl)benzene is unique due to the specific positioning of its bromomethyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and the development of specialized materials.
Properties
IUPAC Name |
1-bromo-2,4-bis(bromomethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHNIVGBEBQRQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)CBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.